[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine
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Overview
Description
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is a chemical compound with the molecular formula C8H20N2. It is also known by its IUPAC name, (2S)-N~1~,N~1~,3,3-tetramethyl-1,2-butanediamine. This compound is characterized by its two amino groups and a highly branched carbon chain, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine typically involves reductive amination. This process includes the reaction of a ketone or aldehyde with a primary or secondary amine in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) and hydrogen gas (H2) with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, simpler amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine involves its interaction with various molecular targets, including enzymes and receptors. The compound’s amino groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Specific pathways and targets depend on the context of its application, such as its role in catalysis or as a pharmaceutical agent .
Comparison with Similar Compounds
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine can be compared with other similar compounds, such as:
(2S)-2-amino-3-methylbutylamine: This compound has a similar structure but with fewer methyl groups, leading to different reactivity and applications.
(2S)-2-amino-4-methylpentylamine: This compound has an additional carbon in the chain, affecting its physical and chemical properties.
(2S)-2-amino-3,3-dimethylpentylamine: This compound has a similar branching pattern but with a longer carbon chain, influencing its solubility and reactivity.
The uniqueness of this compound lies in its highly branched structure, which provides distinct steric and electronic properties, making it valuable in specific chemical and industrial applications .
Properties
CAS No. |
874348-14-8 |
---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.3 |
Purity |
95 |
Origin of Product |
United States |
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